molecular formula C10H13NO3 B11535244 methyl N-(2-phenoxyethyl)carbamate

methyl N-(2-phenoxyethyl)carbamate

Cat. No.: B11535244
M. Wt: 195.21 g/mol
InChI Key: QGWBBVXNCSOMTD-UHFFFAOYSA-N
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Description

Methyl N-(2-phenoxyethyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is known for its stability and ability to form hydrogen bonds, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts in these systems helps in achieving high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl N-(2-phenoxyethyl)carbamate can undergo oxidation reactions, often leading to the formation of phenolic compounds.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl N-(2-phenoxyethyl)carbamate involves its ability to form hydrogen bonds and interact with various molecular targets. The carbamate group imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to modulate inter- and intramolecular interactions with target enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific interaction capabilities with biological targets, making it more suitable for medicinal and biochemical applications. Its ability to form stable hydrogen bonds and its conformational restrictions provide unique advantages in drug design and synthesis .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl N-(2-phenoxyethyl)carbamate

InChI

InChI=1S/C10H13NO3/c1-13-10(12)11-7-8-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)

InChI Key

QGWBBVXNCSOMTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCOC1=CC=CC=C1

Origin of Product

United States

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